molecular formula C11H16N2O2 B12808897 8-Pentyl-2,4-diazabicyclo(4.2.0)oct-7-ene-3,5-dione CAS No. 72323-52-5

8-Pentyl-2,4-diazabicyclo(4.2.0)oct-7-ene-3,5-dione

Katalognummer: B12808897
CAS-Nummer: 72323-52-5
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: VSHUBZXMMRACST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Pentyl-2,4-diazabicyclo(420)oct-7-ene-3,5-dione is a bicyclic compound with a unique structure that includes a diazabicyclo ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Pentyl-2,4-diazabicyclo(4.2.0)oct-7-ene-3,5-dione typically involves the cyclization of appropriate precursors under specific conditions. The exact synthetic route can vary, but it generally includes the formation of the bicyclic ring system through a series of chemical reactions that may involve condensation, cyclization, and functional group transformations.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

8-Pentyl-2,4-diazabicyclo(4.2.0)oct-7-ene-3,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

8-Pentyl-2,4-diazabicyclo(4.2.0)oct-7-ene-3,5-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 8-Pentyl-2,4-diazabicyclo(4.2.0)oct-7-ene-3,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 8-Pentyl-2,4-diazabicyclo(4.2.0)oct-7-ene-3,5-dione include other diazabicyclo compounds with different substituents or ring sizes. Examples include:

  • 1,8-Diazabicyclo(5.4.0)undec-7-ene
  • 1,5-Diazabicyclo(4.3.0)non-5-ene

Uniqueness

The uniqueness of this compound lies in its specific ring structure and the presence of the pentyl group, which can influence its chemical reactivity and potential applications. This makes it distinct from other diazabicyclo compounds and highlights its potential for unique applications in various fields.

Eigenschaften

CAS-Nummer

72323-52-5

Molekularformel

C11H16N2O2

Molekulargewicht

208.26 g/mol

IUPAC-Name

8-pentyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione

InChI

InChI=1S/C11H16N2O2/c1-2-3-4-5-7-6-8-9(7)12-11(15)13-10(8)14/h6,8-9H,2-5H2,1H3,(H2,12,13,14,15)

InChI-Schlüssel

VSHUBZXMMRACST-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1=CC2C1NC(=O)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.